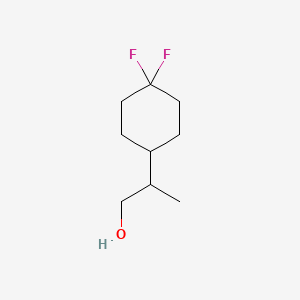![molecular formula C12H22N2O2 B13467245 Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate CAS No. 2007920-67-2](/img/structure/B13467245.png)
Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate is a complex organic compound with the molecular formula C12H22N2O2. This compound is part of the pyrrole family, which is known for its significant role in various chemical and biological processes. The structure of this compound includes a tert-butyl group, a methyl group, and an octahydropyrrolo[3,4-b]pyrrole core, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate involves several steps. One common method includes the reaction of tert-butylamine with a suitable pyrrole derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to increase yield and efficiency .
Chemical Reactions Analysis
Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in various biochemical pathways. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate can be compared with other similar compounds, such as tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate and rac-tert-butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate. These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific arrangement of functional groups, which gives it distinct chemical and biological properties .
Properties
CAS No. |
2007920-67-2 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 6a-methyl-1,2,3,3a,4,6-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-5-6-13-12(9,4)8-14/h9,13H,5-8H2,1-4H3 |
InChI Key |
BTSYWUMATFSQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC1CCN2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13467167.png)
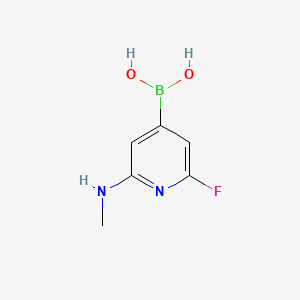
![1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13467173.png)
![5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B13467175.png)
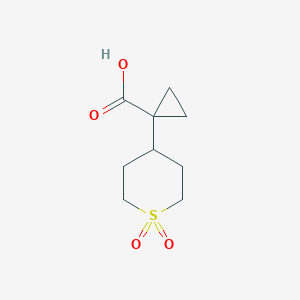
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)
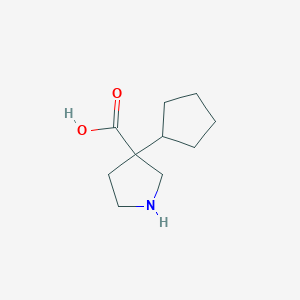
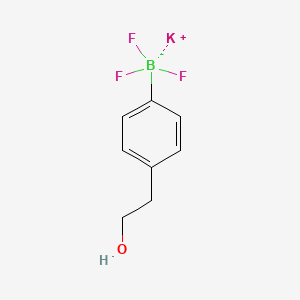
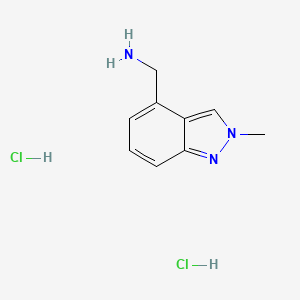
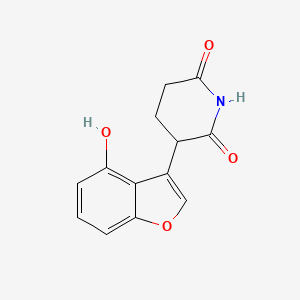
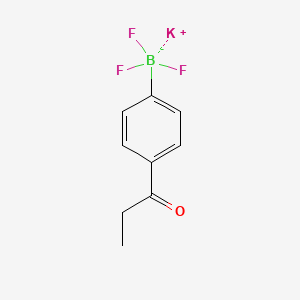
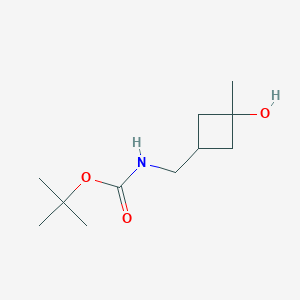
![6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13467213.png)
